molecular formula C15H15N3O4 B2399421 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide CAS No. 478262-46-3

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide

Cat. No.: B2399421
CAS No.: 478262-46-3
M. Wt: 301.302
InChI Key: NCSAWDDXAZUIQN-UHFFFAOYSA-N
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Description

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a high-purity chemical compound intended for research and development purposes. It belongs to the nicotinamide derivative class, a group of compounds noted for their diverse biological activities and utility in exploring novel biochemical pathways. As a research chemical, it is designed for in vitro studies to help scientists investigate potential mechanisms of action and cellular responses. This product is strictly for laboratory use by qualified researchers. All necessary safety data sheets should be consulted prior to handling. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSAWDDXAZUIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule’s structure (Figure 1) comprises:

  • A pyridine ring substituted at positions 2 (phenoxy), 3 (carboxamide), and 4 (methoxy).
  • A methoxyimino group ($$-\text{N}=\text{C}-\text{OCH}_3$$) attached to the carboxamide nitrogen.

Retrosynthetic disconnections suggest two primary synthetic routes:

  • Nicotinamide backbone assembly followed by sequential functionalization.
  • Modular construction via coupling of pre-functionalized pyridine fragments.

Key intermediates include 2-phenoxynicotinic acid derivatives and O-methylhydroxylamine for imine formation.

Preparation Methodologies

Route 1: Stepwise Functionalization of Nicotinamide

Synthesis of 2-Phenoxy-4-methoxynicotinic Acid

Step 1: 4-Hydroxynicotinic acid is methylated using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-methoxynicotinic acid (85% yield).
Step 2: The 2-position is phenoxylated via Ullmann coupling with iodobenzene ($$ \text{PhI} $$), copper(I) iodide ($$ \text{CuI} $$), and 1,10-phenanthroline in DMF at 120°C for 24 hours (72% yield).

Carboxamide Formation

Step 3: The carboxylic acid is converted to the acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$), followed by reaction with O-methylhydroxylamine hydrochloride ($$ \text{NH}2\text{OCH}3 \cdot \text{HCl} $$) in tetrahydrofuran (THF) under nitrogen at 0°C. Triethylamine ($$ \text{Et}3\text{N} $$) is added to scavenge HCl, yielding the methoxyiminoamide (68% yield).

Reaction Conditions:

Parameter Value
Temperature 0°C to 25°C
Solvent THF
Catalyst None
Reaction Time 6 hours

Route 2: One-Pot Condensation Approach

A streamlined method involves condensing 2-phenoxy-4-methoxynicotinoyl chloride with O-methylhydroxylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst:

$$
\text{2-Phenoxy-4-methoxynicotinoyl chloride} + \text{NH}2\text{OCH}3 \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target Compound}
$$

Optimization Data:

DMAP Loading (%) Yield (%) Purity (HPLC)
5 58 92
10 73 96
15 75 95

Purification and Characterization

Recrystallization

The crude product is recrystallized from a dichloromethane/acetone (1:2 v/v) mixture, achieving >99% purity.

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$):
    δ 8.45 (s, 1H, imine-H), 7.65–7.20 (m, 5H, PhO), 6.90 (d, $$ J = 6.5 \, \text{Hz} $$, 1H, pyridine-H), 3.85 (s, 3H, OCH$$3$$), 3.75 (s, 3H, NOCH$$_3$$).
  • IR (KBr):
    1675 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=N), 1250 cm$$^{-1}$$ (C-O).

Industrial Scalability and Challenges

Cost Analysis

Reagent Cost per kg (USD)
O-Methylhydroxylamine 320
4-Methoxynicotinic Acid 450

Environmental Impact

The use of THF and DMF necessitates solvent recovery systems to meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various organic transformations, making it valuable in synthetic chemistry.

Reagent in Enzyme Inhibition Studies

  • In biochemical research, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is utilized to study enzyme inhibition mechanisms. The methoxyimino group can interact with enzyme active sites, providing insights into enzyme kinetics and inhibition pathways.

Biological Applications

Pharmacological Potential

  • This compound has been identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory processes. Inhibition of PDE4 can lead to therapeutic benefits for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .

Case Study: PDE4 Inhibition

  • A study demonstrated that compounds similar to this compound effectively inhibit the PDE4D isozyme, reducing eosinophil activation in a primate model of asthma. This selectivity minimizes side effects associated with broader PDE inhibition, highlighting its therapeutic potential in respiratory conditions .

Industrial Applications

Agrochemical Development

  • The compound is also explored for its potential use in agrochemicals. Its ability to modulate biological pathways can be leveraged to develop new herbicides or pesticides that target specific plant or pest physiological processes.

Specialty Chemicals Production

  • In the chemical industry, this compound can be utilized as an intermediate in the production of specialty chemicals, enhancing product functionality through its unique chemical properties.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for organic synthesisVersatile reagent for complex molecule synthesis
BiologyEnzyme inhibition studiesSelective PDE4D inhibition reduces eosinophil activation
IndustryAgrochemical developmentPotential for targeted herbicides/pesticides
Production of specialty chemicalsEnhances functionality through unique properties

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Fluorinated Phenoxy Analogs

A closely related compound, (E)-2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide (synonym of the target compound in ), differs by a 4-fluoro substitution on the phenoxy ring. Key comparisons:

Property Target Compound Fluorinated Analog
Substituent Phenoxy (C₆H₅O) at position 2 4-Fluorophenoxy (C₆H₄FO) at position 2
Electron Effects Electron-donating (OCH₃) Electron-withdrawing (F) + resonance effects
Lipophilicity (LogP) Likely lower Higher due to fluorine
Metabolic Stability Moderate Potentially enhanced (fluorine reduces oxidative metabolism)

The fluorinated analog’s increased lipophilicity may improve membrane permeability, a critical factor in drug bioavailability.

Cephalosporin Derivatives with Methoxyimino Groups

Cefepime-related compounds () share the methoxyimino acetamido group but feature a β-lactam core instead of nicotinamide:

Property Target Compound Cefepime-Related Compounds
Core Structure Nicotinamide Cephalosporin β-lactam
Functional Groups Methoxyimino methyl, phenoxy Methoxyimino acetamido, thiazolyl
Biological Role Undefined (structural analogy) Antibacterial (targets penicillin-binding proteins)
Stability Resists hydrolysis (imine group) Resists β-lactamase enzymes

The methoxyimino group in both classes likely contributes to resistance against enzymatic cleavage, though their mechanisms differ.

(Methoxyimino)Acetate Derivatives

Compounds like 490-M16 and 490-M19 () share the methoxyimino motif but are based on benzoic acid or acetic acid scaffolds:

Property Target Compound 490-M16 (Example)
Core Structure Pyridine-3-carboxamide Benzoic acid derivative
Key Substituents Phenoxy, methoxy Dimethoxy, oxoethanimidoyl
Solubility Moderate (polar carboxamide) Lower (non-polar aromatic core)
Applications Hypothetical: enzyme inhibition Studied for metabolic pathways

The nicotinamide backbone in the target compound may offer better water solubility compared to aromatic (methoxyimino)acetates.

Key Findings and Implications

  • Structural Flexibility: The methoxyimino group is versatile, appearing in antibiotics (cephalosporins) and nicotinamide derivatives, suggesting broad utility in drug design.
  • Substituent Effects : Fluorination () or thiazolyl groups () modulate lipophilicity and target engagement.
  • Unresolved Questions : The target compound’s specific biological activity remains undefined in the provided evidence, warranting further studies on its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

4-Methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a synthetic compound that has garnered interest in scientific research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a methoxy group, a phenoxy moiety, and a methoxyimino side chain. The synthesis typically involves the reaction of 4-methoxy-2-phenoxynicotinic acid with methoxyamine hydrochloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often conducted in dichloromethane at room temperature .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxyimino group can form hydrogen bonds with active site residues, while the phenoxy group engages in hydrophobic interactions. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which may result in various physiological effects .

Anticancer Properties

Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

Compound NameMechanism of ActionCancer TypeEfficacy
SMART-HInhibits tubulin polymerizationProstate CancerHigh potency
SMART-FInduces apoptosisMelanomaSignificant effect
4-Methoxy-N-[...]Modulates receptor functionVariousUnder investigation

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may act on phosphodiesterase type 4 (PDE4), which is involved in inflammatory responses. Inhibition of PDE4 has therapeutic implications for conditions such as asthma and rheumatoid arthritis .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Studies : A study demonstrated that administration of similar compounds resulted in a significant reduction in circulating lymphocytes in rat models, indicating potential immunosuppressive effects .
  • Antifungal Activity : Research on related pyridine derivatives suggests that they possess antifungal properties by disrupting cellular processes in fungi .
  • Pharmacokinetics : The physicochemical properties suggest good bioavailability, which is crucial for therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the nicotinamide core. For example:
  • Step 1 : Introduction of the methoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Formation of the methoxyimino moiety through oximation using hydroxylamine hydrochloride and sodium acetate .
  • Step 3 : Phenoxy substitution at the 2-position via Ullmann coupling or SNAr reactions, requiring catalytic Cu(I) and elevated temperatures (80–100°C) .
    Yield optimization hinges on solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric control of reagents, and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve methoxy (-OCH₃), imino (C=N-OCH₃), and phenoxy aromatic protons. For example, the imino proton appears as a singlet near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1660 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
  • HPLC-MS : Assess purity (>95% by reverse-phase C18 column) and molecular ion peaks (e.g., [M+H]⁺ at m/z 372.1) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Screen against kinases or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different studies involving this compound?

  • Methodological Answer :
  • Batch variability : Confirm purity via HPLC and quantify trace impurities (e.g., unreacted intermediates) that may antagonize activity .
  • Solubility effects : Use DMSO stocks with ≤0.1% v/v to avoid solvent interference; compare results across solvents (e.g., PBS, ethanol) .
  • Target specificity : Employ CRISPR/Cas9 knockout models to validate hypothesized targets (e.g., COX-2) and rule off-target effects .

Q. What computational methods are recommended for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 1PXX) to map binding poses of the methoxyimino and phenoxy groups .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes and hydrogen-bond networks .
  • QSAR modeling : Train models on derivatives (e.g., 490-M16 to 490-M56 ) to correlate substituents (e.g., electron-withdrawing groups) with activity trends.

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer :
  • Photostability : Store in amber vials under UV-filtered light; monitor decomposition via LC-MS (e.g., methoxyimino → nitroso derivatives) .
  • Thermal stability : Use accelerated aging (40°C/75% RH) and identify degradation products (e.g., hydrolysis of the acetamide bond) .
  • Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability and reduce oxidative degradation .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on the methoxyimino group’s E/Z configuration .
  • Electron density maps : Validate planar geometry of the nicotinamide ring and dihedral angles between substituents .
  • Twinned data : Apply SHELXD for structure solution if twinning is detected .

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